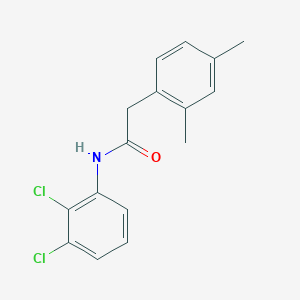![molecular formula C9H8N2O2S B2921218 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 874591-15-8](/img/structure/B2921218.png)
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is part of a class of compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Molecular Structure Analysis
The molecular structure of “5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde” includes an imidazole ring and a furan ring, connected by a sulfanyl group . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
Antimicrobial Agents
Imidazole derivatives, like our compound of interest, have been widely studied for their antimicrobial properties. They are known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making them potent antibacterial and antifungal agents . This compound could be synthesized and tested against various strains of bacteria and fungi to assess its efficacy as a new antimicrobial drug candidate.
Anticancer Research
The imidazole moiety is a common feature in many anticancer drugs. It can interact with DNA and inhibit cell division, which is crucial in cancer treatment. Research into the anticancer potential of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde could lead to the development of novel chemotherapeutic agents .
Antioxidant Properties
Imidazole compounds have shown good scavenging potential for free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage. This compound could be evaluated for its antioxidant capacity, which may have implications in preventing or treating diseases caused by oxidative stress .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, they can provide relief from conditions like arthritis and may even have applications in neuroinflammatory disorders .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors, disrupting the activity of enzymes that are essential for the survival of pathogens or cancer cells. This compound could be explored for its potential to inhibit specific enzymes, offering a targeted approach to treat various diseases .
Drug Synthesis and Modification
The imidazole ring is a versatile synthon in drug development, often used to modify the pharmacokinetic properties of drugs5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde could be utilized in the synthesis of new drugs or the modification of existing ones to enhance their efficacy, stability, or reduce toxicity .
Molecular Probes in Biochemistry
Due to their unique electronic and structural properties, imidazole derivatives can serve as molecular probes. They can bind to biomolecules, allowing researchers to study biological processes at the molecular level. This compound could be used to develop new probes for understanding enzyme mechanisms or protein interactions .
Material Science
Imidazole compounds have applications in material science, particularly in the development of advanced polymers and electronic materials. Their ability to form stable heterocyclic structures can be exploited to create new materials with desirable thermal and electrical properties .
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its interaction with various targets.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which might influence their absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they might have diverse molecular and cellular effects.
特性
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUGKSOUKRVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)
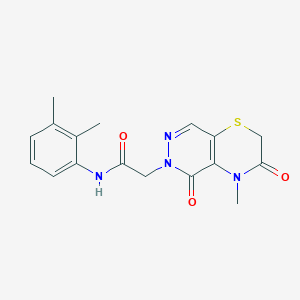
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)
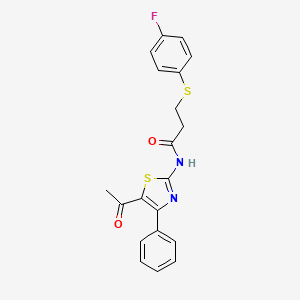
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)
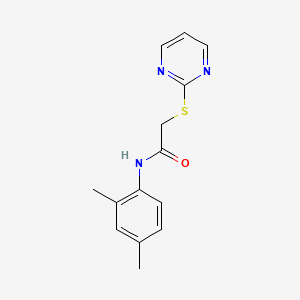
![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2921155.png)
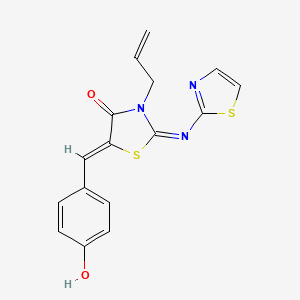
![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)
